(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate

Description

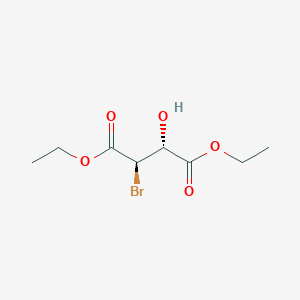

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl (2R,3R)-2-bromo-3-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,10H,3-4H2,1-2H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMUUAOSLJEHMN-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(=O)OCC)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]([C@H](C(=O)OCC)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514780 | |

| Record name | Diethyl (2R,3R)-2-bromo-3-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80640-15-9 | |

| Record name | Diethyl (2R,3R)-2-bromo-3-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 2r,3r Diethyl 2 Bromo 3 Hydroxysuccinate

Stereoselective Bromination Approaches to α-Bromo-β-hydroxysuccinates

Stereoselective bromination is a key strategy for producing α-bromo-β-hydroxysuccinates. These methods aim to control the three-dimensional arrangement of atoms at the newly formed stereocenters, which is crucial for the synthesis of complex target molecules.

Diethyl L-tartrate, which is (2R,3R)-diethyl 2,3-dihydroxysuccinate, serves as a common and logical precursor for the synthesis of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate. medchemexpress.com This approach takes advantage of the existing stereocenters in the starting material to direct the outcome of the reaction. The conversion involves the selective replacement of a hydroxyl group with a bromine atom while retaining or inverting the original stereochemistry as desired.

The reaction of vicinal diols, such as those in tartaric acid derivatives, with hydrobromic acid (HBr) is a direct method for producing bromohydrins. In this process, one of the hydroxyl groups is protonated by HBr, forming a good leaving group (water). The bromide ion then attacks the adjacent carbon atom. The stereochemical outcome of this nucleophilic substitution is critical. A similar transformation has been reported for the bromination of 2-hydroxyglutaric acid diesters, which are converted to their corresponding 2-bromo-diesters by sparging with gaseous hydrobromic acid. google.com This suggests that HBr systems are effective for replacing a hydroxyl group with a bromine atom in hydroxy-dicarboxylate esters. The synthesis of a related compound, diethyl 3-bromo-2-hydroxysuccinate, has been achieved starting from 2,3-dihydroxysuccinic acid, highlighting the utility of this general approach. researchgate.net

The efficiency and selectivity of the bromination reaction are highly dependent on the specific conditions and reagents used. Optimization is key to maximizing the yield of the desired diastereomer and minimizing side products. Key parameters that are often optimized include temperature, reaction time, solvent, and the nature of the brominating agent. For instance, in related Arbuzov reactions to form ω-bromoalkylphosphonates, conditions such as temperature and the removal of byproducts (like bromoethane) during the reaction were found to be critical for improving yield and preventing side reactions. researchgate.net While specific optimization data for the HBr reaction with diethyl L-tartrate is not detailed in the provided context, general principles suggest that controlling the reaction temperature can influence the selectivity of the nucleophilic attack, and the choice of solvent can affect the solubility of reagents and the stability of intermediates. researchgate.net

Achieving high diastereoselectivity is a primary goal in the synthesis of brominated hydroxysuccinate esters. This ensures that the product has the correct relative stereochemistry. One advanced method involves the ring-opening of tartrate acetals. Johnson-type acetals derived from dimethyl tartrate, when opened with dimethylboron bromide (Me₂BBr), have shown high diastereoselectivity (>30:1) in subsequent reactions. nih.gov The mechanism suggests a direct role of the Lewis acid as a source of the nucleophile, leading to a stereospecific transformation. nih.gov Another powerful strategy involves the stereospecific ring-opening of epoxides. nih.gov The choice of reagent and conditions can dictate which carbon of the epoxide is attacked and whether the configuration is inverted or retained, thus providing a high degree of control over the final diastereomer. nih.gov

Synthesis from Diethyl L-Tartrate and Related Tartaric Acid Derivatives

Alternative Synthetic Pathways to Access the (2R,3R)-Diastereomer

Beyond the direct modification of tartaric acid, alternative pathways provide access to the desired (2R,3R)-diastereomer, often by constructing the chiral centers during the synthesis.

A highly effective alternative route begins with a stereoisomerically pure epoxide, specifically diethyl (2R,3R)-2,3-epoxysuccinate. orgsyn.org This epoxide can be synthesized from diethyl L-tartrate. orgsyn.org The key step is the regioselective and stereospecific ring-opening of the epoxide with a bromide nucleophile. The reaction typically proceeds via an Sₙ2 mechanism, where the incoming bromide ion attacks one of the epoxide carbons from the side opposite the C-O bond. This attack results in an inversion of configuration at the attacked carbon. Therefore, to obtain the (2R,3R)-bromo-hydroxy product, the bromide must attack the C3 carbon of the (2R,3R)-epoxide, which would lead to the (2R,3S)-bromohydrin. To obtain the target this compound from an epoxide, one would need to start with diethyl (2R,3S)-2,3-epoxysuccinate or a related precursor that yields the correct stereochemistry upon ring-opening. The use of reagents like magnesium bromide diethyl etherate or dilithium (B8592608) tetrabromonickelate for epoxide openings has been shown to be effective in producing bromohydrins with high stereocontrol. nih.gov

Data Tables

Table 1: Overview of Synthetic Strategies

| Methodology | Starting Material | Key Reagents | Product Class | Key Feature | Reference |

| Hydroxide (B78521) Substitution | Diethyl L-Tartrate | Hydrobromic Acid (HBr) | α-Bromo-β-hydroxysuccinate | Direct conversion of a diol to a bromohydrin. | researchgate.net, google.com |

| Acetal Ring Opening | Tartrate Acetal | Dimethylboron Bromide (Me₂BBr) | Brominated Hydroxy Esters | High diastereoselectivity through Lewis acid participation. | nih.gov |

| Epoxide Ring Opening | Diethyl (2R,3R)-2,3-epoxysuccinate | Bromide Nucleophiles (e.g., MgBr₂) | α-Bromo-β-hydroxysuccinate | Stereospecific Sₙ2 ring-opening with inversion of configuration. | orgsyn.org, nih.gov |

Indirect Synthetic Strategies Involving Stereoinversion

Indirect synthetic routes to this compound are characterized by the stereospecific transformation of a readily available starting material into an intermediate that then undergoes a reaction to invert the configuration at one of its chiral centers. These strategies are often necessary when direct methods to the desired diastereomer are inefficient or result in poor stereoselectivity. Two prominent strategies involving stereoinversion are the ring-opening of a cyclic intermediate, such as an epoxide, and the Mitsunobu reaction.

Stereoselective Ring-Opening of an Epoxide Intermediate

A powerful and widely utilized strategy to introduce the threo-stereochemistry of this compound involves the nucleophilic ring-opening of a corresponding epoxide. This approach typically begins with a readily available chiral precursor, such as diethyl L-tartrate, which possesses a (2R,3R) configuration.

The synthesis commences with the conversion of (2R,3R)-diethyl 2,3-dihydroxysuccinate (diethyl L-tartrate) into the erythro-diastereomer, (2S,3S)-diethyl 2-bromo-3-hydroxysuccinate. orgsyn.org This initial transformation sets the stage for the crucial stereoinversion sequence. The resulting bromo-hydroxy compound is then treated with a base to facilitate an intramolecular Williamson ether synthesis, yielding the corresponding epoxide, (2R,3R)-diethyl 2,3-epoxysuccinate. orgsyn.orgsigmaaldrich.com This epoxide formation proceeds with inversion of configuration at the carbon bearing the bromine atom.

The pivotal step in this synthetic sequence is the regioselective and stereospecific ring-opening of the (2R,3R)-epoxide with a bromide nucleophile. This reaction typically proceeds via an S(_N)2 mechanism, which results in the inversion of stereochemistry at the site of nucleophilic attack. The attack of the bromide ion on either of the two electrophilic carbon atoms of the epoxide ring leads to the formation of the desired threo-diastereomer, this compound. The reaction is driven by the release of ring strain from the three-membered epoxide ring.

The general transformation can be summarized as follows:

Epoxidation: (2S,3S)-Diethyl 2-bromo-3-hydroxysuccinate is treated with a base to form (2R,3R)-diethyl 2,3-epoxysuccinate.

Ring-Opening: The resulting epoxide undergoes nucleophilic attack by a bromide source, leading to the formation of this compound with inversion of configuration.

| Starting Material | Intermediate | Reagents for Ring-Opening | Product | Stereochemistry |

| (2S,3S)-Diethyl 2-bromo-3-hydroxysuccinate | (2R,3R)-Diethyl 2,3-epoxysuccinate | HBr, LiBr, or other bromide sources | This compound | threo |

This method is particularly advantageous as it allows for the conversion of a diastereomer that may be more readily accessible into the desired, and often less accessible, threo-isomer with high stereocontrol.

The Mitsunobu Reaction: A Versatile Tool for Stereoinversion

The Mitsunobu reaction is a powerful and versatile method in organic synthesis for the stereochemical inversion of a secondary alcohol. chem-station.comorganic-chemistry.orgwikipedia.org This reaction converts an alcohol into a variety of other functional groups through a dehydrative condensation with a nucleophile, mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh(_3)), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). chem-station.comwikipedia.orgnih.gov

The reaction proceeds with a clean inversion of the stereocenter of the alcohol, making it an attractive strategy for the synthesis of specific diastereomers. organic-chemistry.org In the context of preparing derivatives of diethyl 2-bromo-3-hydroxysuccinate, the Mitsunobu reaction could theoretically be employed to invert the hydroxyl group of an alternative diastereomer to achieve the desired (2R,3R) configuration.

For instance, if one were to start with (2R,3S)-diethyl 2-bromo-3-hydroxysuccinate, a Mitsunobu reaction could be envisioned to invert the stereochemistry at the C-3 position. The alcohol is activated by the phosphine-azodicarboxylate adduct, forming a good leaving group which is then displaced by a nucleophile in an S(_N)2 fashion. If a carboxylate, such as p-nitrobenzoic acid, is used as the nucleophile, the resulting ester can be subsequently hydrolyzed to yield the inverted alcohol. chem-station.com

The general mechanism involves the following key steps:

Activation of the alcohol with the PPh(_3)-DEAD adduct.

S(_N)2 displacement of the activated hydroxyl group by a nucleophile, resulting in stereochemical inversion.

If necessary, subsequent transformation of the newly introduced functional group to a hydroxyl group.

| Substrate (Alcohol) | Reagents | Nucleophile | Product (Inverted Stereocenter) |

| Secondary Alcohol | Triphenylphosphine (PPh(_3)), Diethyl Azodicarboxylate (DEAD) | Carboxylic Acid (e.g., Benzoic Acid) | Ester with inverted stereochemistry |

While direct application of the Mitsunobu reaction to produce this compound from a diastereomeric precursor is not extensively documented in readily available literature, its established reliability for stereoinversion of alcohols makes it a highly relevant and potent indirect strategy. The choice of nucleophile and reaction conditions can be tailored to optimize the yield and purity of the desired product. chem-station.com The formation of byproducts, such as triphenylphosphine oxide and the reduced azodicarboxylate, is a known drawback of this reaction, which can sometimes complicate the purification process. chem-station.com

Chemical Reactivity and Transformation Pathways of 2r,3r Diethyl 2 Bromo 3 Hydroxysuccinate

Nucleophilic Substitution Reactions at the α-Bromine Center

The presence of a bromine atom, a good leaving group, at the C-2 position makes this carbon atom susceptible to nucleophilic attack. These reactions can proceed via intramolecular or intermolecular pathways.

The most prominent reaction of (2R,3R)-diethyl 2-bromo-3-hydroxysuccinate is its conversion into an epoxide through an intramolecular nucleophilic substitution. The proximate hydroxyl group acts as an internal nucleophile, attacking the carbon bearing the bromine atom to form a three-membered ether ring. This transformation is a classic example of the Williamson ether synthesis applied intramolecularly.

The reaction proceeds via an initial deprotonation of the C-3 hydroxyl group by a base. The resulting alkoxide then attacks the adjacent carbon (C-2) in an SN2 fashion, displacing the bromide ion and forming the epoxide ring with inversion of configuration at the C-2 center. Due to the (2R,3R) stereochemistry of the starting material, this stereospecific reaction leads to the formation of (2S,3R)-diethyl 2,3-epoxysuccinate, also known as diethyl L-epoxysuccinate.

The stereospecific formation of the corresponding epoxide requires carefully controlled conditions to facilitate the intramolecular SN2 reaction and avoid competing side reactions. The choice of base and solvent is critical for high yield and stereochemical fidelity.

A common and effective method involves treating the bromohydrin with a suitable base to generate the alkoxide. While various bases can be used, milder bases are often preferred to prevent elimination or other side reactions. For a similar substrate, diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, the cyclization to form the epoxide is achieved by dropwise addition of one equivalent of 1 M sodium hydroxide (B78521) solution at low temperatures (0–5 °C). The reaction is typically performed in a solvent that can accommodate both the organic substrate and the aqueous base, often with vigorous stirring to ensure proper mixing.

The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). Once the starting material is consumed, the product is typically extracted into an organic solvent.

Table 1: Representative Conditions for Epoxide Formation

| Parameter | Condition | Purpose |

|---|---|---|

| Base | Sodium Hydroxide (NaOH) | Deprotonates the hydroxyl group to form the nucleophilic alkoxide. |

| Solvent | Water/Organic Biphase | Allows for the reaction between the organic substrate and aqueous base. |

| Temperature | 0–5 °C | Controls the reaction rate and minimizes potential side reactions. |

| Stoichiometry | ~1 equivalent of base | Ensures complete deprotonation without introducing excess base that could promote hydrolysis. |

The intramolecular cyclization is a stereospecific process. Starting from the diastereomerically pure (2R,3R)-bromohydrin, the reaction yields the corresponding epoxide with high diastereomeric purity. The SN2 mechanism ensures a clean inversion of stereochemistry at the carbon center bearing the leaving group.

Isolation and purification of the resulting diethyl epoxysuccinate are crucial to obtain a product suitable for further synthetic steps. A typical workup procedure involves neutralizing any excess base, followed by extraction of the epoxide into a water-immiscible organic solvent like diethyl ether or dichloromethane. The combined organic layers are then washed with brine to remove residual water and salts, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and concentrated under reduced pressure.

For high purity, the crude product is often purified by vacuum distillation. orgsyn.org This method is effective for separating the relatively volatile epoxide from non-volatile impurities. The purity of the final product can be assessed by analytical techniques such as Gas-Liquid Chromatography (GLC), which can confirm the absence of starting material and byproducts, ensuring a high degree of diastereomeric purity. orgsyn.org

While intramolecular cyclization is a dominant pathway, the α-bromo ester can, in principle, react with external nucleophiles. In such reactions, an external nucleophile directly displaces the bromide ion at the C-2 position. The success of this pathway depends on the competition between the internal hydroxyl group and the external nucleophile.

To favor external substitution, the internal hydroxyl group could be protected, for instance, as a silyl (B83357) ether or an acetate, preventing it from acting as a nucleophile. Alternatively, using a highly potent external nucleophile in large excess under conditions that disfavor cyclization (e.g., aprotic solvents) could promote the intermolecular pathway. Common nucleophiles for such substitutions on alkyl halides include amines, thiols, and alkoxides. These reactions would also proceed via an SN2 mechanism, resulting in an inversion of configuration at the C-2 center.

Intramolecular Cyclization to Epoxysuccinates

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an alkene.

The bimolecular elimination (E2) mechanism is a likely pathway for this substrate. This concerted reaction requires a specific anti-periplanar arrangement of the proton to be removed and the leaving group (bromine). libretexts.org In this compound, the proton at C-3 is activated by the adjacent hydroxyl and ester groups.

A strong base, particularly a hindered one like potassium tert-butoxide, would abstract the proton from C-3. Simultaneously, the C=C double bond forms, and the bromide ion is expelled from C-2. This process would lead to the formation of an olefinic product. Given the substituents, the product would be a diethyl bromofumarate or diethyl bromomaleate, depending on the conformational preference during the anti-elimination step. The E2 mechanism generally favors the formation of the more thermodynamically stable alkene, which is typically the trans-isomer (in this case, diethyl bromofumarate). libretexts.org

The competition between substitution (intramolecular or external) and elimination is heavily influenced by the nature of the base/nucleophile. msu.edu Strong, bulky bases favor E2 elimination, whereas good nucleophiles that are weak bases tend to favor substitution. libretexts.org

Stereochemical Outcomes of Elimination Processes

The elimination of HBr from this compound is governed by the principles of stereospecificity inherent to the E2 mechanism. This process requires an anti-periplanar arrangement of the departing hydrogen and bromine atoms. pressbooks.publibretexts.org In the case of this specific stereoisomer, this geometric constraint dictates the formation of diethyl oxaloacetate's enol tautomer, which upon workup yields diethyl oxaloacetate.

The (2R,3R) configuration of the starting material forces a specific conformation for the E2 elimination to occur. The hydrogen on the carbon bearing the hydroxyl group and the bromine atom must align in a trans-diaxial-like orientation in the transition state. This leads to the formation of a double bond with a specific geometry, resulting in the enol of diethyl oxaloacetate.

It is important to note that the alternative syn-elimination pathway is energetically disfavored. The resulting product, diethyl oxaloacetate, is a key intermediate in various metabolic pathways and a versatile building block in organic synthesis.

Modifications of the β-Hydroxyl Group

The secondary hydroxyl group in this compound is a key site for various chemical modifications, including esterification, etherification, and oxidation. These reactions allow for the introduction of diverse functionalities and further elaboration of the molecule.

Esterification and Etherification Reactions

Esterification: The β-hydroxyl group can be readily esterified using standard acylation methods. For instance, reaction with acetic anhydride (B1165640) in the presence of a suitable catalyst or base will yield (2R,3R)-diethyl 2-acetoxy-3-bromosuccinate. lookchem.com This reaction proceeds with retention of configuration at the hydroxyl-bearing carbon.

| Reagent | Product |

| Acetic anhydride | (2R,3R)-Diethyl 2-acetoxy-3-bromosuccinate |

Etherification: The hydroxyl group can also be converted into an ether. A common method is the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. masterorganicchemistry.comlibretexts.orglibretexts.orgorganicchemistrytutor.com For example, treatment with a strong base like sodium hydride followed by methyl iodide would yield diethyl (2R,3R)-2-bromo-3-methoxysuccinate. This SN2 reaction also proceeds with retention of stereochemistry at the C-3 position.

A significant intramolecular etherification can occur when this compound is treated with a base. The initially formed alkoxide can attack the adjacent carbon bearing the bromine atom in an intramolecular SN2 reaction, leading to the formation of a three-membered ring. This reaction yields diethyl (2R,3R)-2,3-epoxysuccinate, also known as diethyl (2R,3R)-oxirane-2,3-dicarboxylate. masterorganicchemistry.com This epoxide is a valuable chiral building block for further synthetic transformations.

| Reagent | Product |

| 1. Sodium Hydride2. Methyl Iodide | Diethyl (2R,3R)-2-bromo-3-methoxysuccinate |

| Base (e.g., Sodium Hydroxide) | Diethyl (2R,3R)-2,3-epoxysuccinate |

Oxidation Reactions

The secondary alcohol functionality in this compound can be oxidized to a ketone, yielding diethyl 2-bromo-3-oxosuccinate. pressbooks.pub Various oxidizing agents can be employed for this transformation, with the choice of reagent often influencing the reaction conditions and compatibility with other functional groups present in the molecule.

Mild oxidation conditions are generally preferred to avoid side reactions. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol (using oxalyl chloride, dimethyl sulfoxide, and a hindered base) are effective for this purpose. wikipedia.orgamazonaws.com These methods are known for their high selectivity in oxidizing secondary alcohols to ketones without affecting the ester or bromo functionalities. The stereocenter at the C-2 position remains unaffected during this transformation.

| Reagent | Product |

| Pyridinium Chlorochromate (PCC) | Diethyl 2-bromo-3-oxosuccinate |

| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Diethyl 2-bromo-3-oxosuccinate |

Reductive Transformations

The bromine atom and the ester groups in this compound are susceptible to reduction under various conditions. These transformations can lead to the selective removal of the halogen or the reduction of the ester functionalities to alcohols.

Reductive Dehalogenation: The carbon-bromine bond can be cleaved through reductive dehalogenation. This can be achieved using radical-based reducing agents such as tributyltin hydride or triphenyltin (B1233371) hydride. wikipedia.org This method typically proceeds via a free radical mechanism and results in the formation of diethyl (R)-2-hydroxysuccinate, with retention of configuration at the C-3 hydroxyl center. Another approach involves the use of zinc powder in a suitable solvent system, which can also effect the removal of the bromine atom. libretexts.org

Catalytic Hydrogenation: Catalytic hydrogenation offers another pathway for the reduction of this molecule. Depending on the catalyst and reaction conditions, different outcomes are possible. With a catalyst like palladium on carbon (Pd/C) under hydrogen pressure, it is possible to achieve reductive dehalogenation to yield diethyl (R)-2-hydroxysuccinate. wikipedia.org More forcing conditions or the use of specific catalysts, such as those based on ruthenium, could potentially lead to the reduction of the ester groups to the corresponding diol, although this would likely require harsher conditions.

| Reaction Type | Reagent/Catalyst | Product |

| Reductive Dehalogenation | Tributyltin Hydride | Diethyl (R)-2-hydroxysuccinate |

| Reductive Dehalogenation | Zinc Powder | Diethyl (R)-2-hydroxysuccinate |

| Catalytic Hydrogenation | Pd/C, H₂ | Diethyl (R)-2-hydroxysuccinate |

Applications in Asymmetric Synthesis and Chiral Auxiliaries

Utilization as a Chiral Building Block for Complex Molecules

The compound serves as a foundational element for building sophisticated molecular architectures, leveraging its stereochemically defined platform to ensure the chirality of subsequent products.

A primary application of bromo-hydroxysuccinate derivatives is their conversion into chiral epoxides, which are highly sought-after intermediates in organic synthesis. The synthetic route often involves the transformation of a related compound, diethyl L-tartrate, into diethyl (2S,3S)-2-bromo-3-hydroxysuccinate. This bromo-hydroxyester is then readily converted into the corresponding chiral epoxide, diethyl (2R,3R)-2,3-epoxysuccinate.

This epoxide is a critical intermediate because it contains a strained three-membered ring that can be opened by a variety of nucleophiles with high regioselectivity and stereospecificity. For instance, the nucleophilic opening of diethyl (2R,3R)-2,3-epoxysuccinate with an azide (B81097) ion is a key step in the synthesis of amino acid derivatives. Current time information in Pasuruan, ID. While direct synthesis of aziridines from the bromo-hydroxysuccinate is less commonly detailed, the resulting epoxide is a classic precursor for aziridine (B145994) formation.

It is crucial that the epoxide is free from its bromo-hydroxysuccinate precursor before proceeding to subsequent steps. If the bromo compound is carried over, it can react via a direct SN2 displacement pathway, leading to the formation of an undesired diastereomer and compromising the stereochemical integrity of the final product. Current time information in Pasuruan, ID.

(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate and its stereoisomers are instrumental in the synthesis of non-proteinogenic amino acids, particularly those with β-hydroxy-α-amino acid scaffolds. These structures are key components of numerous biologically active natural products and pharmaceuticals. The synthetic strategy typically involves the sequential replacement of the bromine atom and modification of the hydroxyl group to install the required amino functionality with precise stereocontrol.

The introduction of a nitrogen-containing functional group is commonly achieved via an azido (B1232118) intermediate. In a well-established procedure, diethyl (2R,3R)-2,3-epoxysuccinate, derived from the bromo-hydroxysuccinate, undergoes nucleophilic ring-opening with an azide source, such as azidotrimethylsilane. Current time information in Pasuruan, ID. This reaction proceeds with high stereoselectivity, yielding diethyl (2S,3R)-2-azido-3-hydroxysuccinate. The reaction is typically catalyzed by a base and performed in an organic solvent.

The table below summarizes typical reaction conditions for this transformation.

| Parameter | Value |

| Starting Material | Diethyl (2R,3R)-2,3-epoxysuccinate |

| Reagent | Azidotrimethylsilane |

| Catalyst/Promoter | 4-(dimethylamino)pyridine (DMAP) |

| Solvent | Chloroform (CHCl₃) / N,N-dimethylformamide (DMF) |

| Product | Diethyl (2S,3R)-2-azido-3-hydroxysuccinate |

| Reported Yield | 86% |

| Data sourced from Organic Syntheses Procedure. Current time information in Pasuruan, ID. |

This azido-hydroxysuccinate is a stable intermediate that carries the nitrogen atom in a protected form, ready for conversion to an amine.

Once the azido-hydroxysuccinate is formed, the azide group is reduced to a primary amine. This is commonly achieved through catalytic hydrogenation. The resulting amine is often reactive and is typically protected in the same reaction vessel (a "one-pot" procedure) to prevent side reactions and facilitate purification. Current time information in Pasuruan, ID.

The diethyl ester groups of the parent compound and its derivatives offer further opportunities for chemical modification. These esters can be selectively hydrolyzed to the corresponding mono- or di-carboxylic acids. These carboxylic acid functionalities can then be coupled with other molecules, such as in peptide synthesis, or re-esterified with different alcohols to modulate the compound's physical and chemical properties, such as solubility or reactivity. This flexibility allows for the creation of a diverse library of amino-hydroxysuccinate esters tailored for specific synthetic targets or biological assays. anjs.edu.iqresearchgate.net

Information regarding the direct application of this compound as a precursor for the synthesis of polyhydroxy enyne compounds is not extensively documented in the reviewed scientific literature.

Intermediates in Natural Product Total Synthesis

This compound is a recognized key compound for the synthesis of the side chains of biologically active natural products, particularly those in the Annonaceous acetogenin (B2873293) family. beilstein-journals.orgorgsyn.org These natural products have garnered significant interest due to their potent cytotoxic and insecticidal activities. beilstein-journals.orgorgsyn.org

One notable application is in the synthetic strategy for Annonin I, one of the most potent acetogenins. orgsyn.org Research has detailed the synthesis of the side chain of this complex molecule starting from 2,3-dihydroxysuccinic acid, which is converted into diethyl 2-bromo-3-hydroxysuccinate as a crucial intermediate. beilstein-journals.orgorgsyn.org This key compound then undergoes further transformations to construct the necessary carbon skeleton for the natural product's side chain. beilstein-journals.orgorgsyn.org The synthesis of asiminocin, another highly potent acetogenin, also employs a bidirectional approach starting from a (S,S)-tartrate derived dialdehyde, highlighting the utility of tartaric acid derivatives in this class of natural products. beilstein-journals.org

Role in Diastereoselective Reactions

The inherent chirality and functional groups of the molecule and its derivatives are pivotal in directing the stereochemical outcome of subsequent reactions.

The diastereoselective α-alkylation of β-hydroxycarboxylic esters is a powerful method for constructing carbon-carbon bonds while controlling stereochemistry. This reaction typically involves the formation of an enolate from the ester, followed by its reaction with an alkyl halide. The existing stereocenter at the β-position, bearing the hydroxyl group, influences the facial selectivity of the incoming electrophile, leading to the preferential formation of one diastereomer over the other.

While the α-alkylation of esters is a well-established transformation, often employing strong, non-nucleophilic bases like lithium diisopropylamide (LDA) to generate the enolate, specific documented examples of the direct α-alkylation of this compound are not prevalent in the surveyed literature. The presence of the bromine atom at the α-position complicates standard enolate formation and subsequent alkylation at the same carbon. Synthetic strategies using this scaffold typically involve the displacement of the bromide or transformation of the adjacent hydroxyl group first, rather than direct alkylation at the C-2 position.

Development of Organocatalysts and Chiral Ligands

A significant application of this compound is its use as a precursor for chiral ligands and organocatalysts. The bromo- and hydroxyl groups can be readily converted into other functionalities, most notably amino groups, to produce valuable catalysts for asymmetric reactions.

The derivative, (2R,3R)-Diethyl 2-amino-3-hydroxysuccinate, which can be synthesized from the parent bromo-compound, is a precursor to β-amino alcohol organocatalysts. elsevierpure.com These catalysts have proven to be highly effective in promoting asymmetric aldol (B89426) reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. elsevierpure.comrsc.org The mechanism of catalysis often involves the formation of an enamine intermediate between the ketone donor and the primary or secondary amine of the catalyst. rsc.org

Catalysts derived from amino acids and their esters can create a well-defined chiral environment for the reaction. A detailed and practical preparation of the related diastereomer, Diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino-3-hydroxysuccinate, from diethyl L-tartrate via the corresponding bromo- and azido-intermediates has been published, showcasing a reliable pathway to this class of compounds. This protected amino-hydroxy succinate (B1194679) is a key building block for more complex chiral ligands and catalysts. The amino and hydroxyl groups can act as hydrogen-bond donors and acceptors, organizing the transition state of the aldol reaction to achieve high levels of stereocontrol.

The general effectiveness of β-amino alcohol catalysts in asymmetric aldol reactions is well-documented, affording aldol products with high diastereo- and enantioselectivities. rsc.org

The structure of the organocatalyst is paramount in determining the stereochemical outcome of the reaction it catalyzes. For β-amino alcohol catalysts derived from precursors like diethyl 2-amino-3-hydroxysuccinate, modifications to the catalyst's structure can have a profound impact on both the diastereoselectivity (which of the two possible diastereomeric products is formed, syn or anti) and the enantioselectivity (the preference for one enantiomer over its mirror image).

Several structural features of the catalyst influence the stereochemical outcome:

Substituents on the Catalyst Backbone: The size and nature of the groups attached to the chiral backbone of the catalyst can create steric hindrance that favors a specific approach of the reacting molecules. For catalysts derived from amino acids, the substituent at the α-position to the amine can effectively shield one face of the enamine intermediate, dictating the enantioselectivity. nih.gov

The Amino Group: The nature of the amino group (primary vs. secondary) and any substituents on it can affect the geometry of the enamine intermediate and its reactivity.

The Hydroxyl Group: The hydroxyl group plays a crucial role in orienting the electrophile (the aldehyde) through hydrogen bonding. This interaction helps to form a rigid, chair-like six-membered transition state, which is key to achieving high stereoselectivity. rsc.orgyoutube.com The acidity and steric accessibility of this hydroxyl group can be tuned by modifying the catalyst structure.

Research on various β-amino alcohol organocatalysts has shown that even subtle changes, such as altering a substituent from a methyl to an isobutyl group, can significantly change the observed enantiomeric excess (ee) and diastereomeric ratio (dr) of the aldol product. nih.gov This sensitivity allows for the fine-tuning of the catalyst to achieve the desired stereoisomer for a specific substrate combination.

Below is a representative table illustrating how catalyst structure can influence the outcome of an asymmetric Michael addition, a reaction mechanistically related to the aldol reaction, catalyzed by simple primary β-amino alcohols.

Table 1: Effect of Catalyst Structure on an Asymmetric Reaction This table is illustrative, based on findings for related β-amino alcohol catalysts in asymmetric Michael additions.

| Catalyst | α-substituent | β-substituent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1a | -CH₃ | -Ph | 62 | 83:17 | 45 |

| 1b | -CH₂CH(CH₃)₂ | -Ph | 55 | 65:35 | 15 |

| 1c | -Ph | -Ph | 71 | 91:9 | 75 |

As shown in the table, modifying the substituents at the α- and β-positions of the amino alcohol catalyst leads to significant variations in yield, diastereoselectivity, and enantioselectivity. nih.gov This underscores the critical relationship between the catalyst's three-dimensional structure and its ability to control the formation of specific stereoisomers.

Mechanistic Investigations and Stereochemical Analysis

Stereochemical Elucidation using Spectroscopic and Chiroptical Methods

The absolute and relative stereochemistry of diethyl 2-bromo-3-hydroxysuccinate and its derivatives is established through a combination of spectroscopic and chiroptical techniques. These methods provide detailed information about the molecular structure and its interaction with polarized light, which is essential for confirming the configuration of chiral centers.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a primary tool for determining the connectivity and relative stereochemistry of the molecule. The coupling constants between protons on adjacent stereocenters can provide insight into their dihedral angle, helping to assign the erythro or threo configuration. For instance, in related diethyl hydroxysuccinate derivatives, the chemical shifts and splitting patterns of the methine protons (CH-Br and CH-OH) are characteristic of their specific diastereomer. researchgate.net

Chiroptical Methods: These techniques are indispensable for determining the absolute configuration of chiral molecules.

Optical Rotation: The measurement of specific rotation using a polarimeter is a classical method. A solution of a chiral compound rotates the plane of plane-polarized light, and the direction and magnitude of this rotation are characteristic of the enantiomer. For example, the optical rotation of related chiral epoxides and azido-hydroxysuccinates is highly dependent on the solvent and concentration, a factor that must be carefully controlled for accurate stereochemical assignment. orgsyn.org The specific rotation is recorded at a specific wavelength, typically the sodium D-line (589 nm). semanticscholar.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. semanticscholar.orgnih.gov The resulting spectrum, with its characteristic positive or negative Cotton effects, provides a "fingerprint" of the molecule's absolute stereochemistry. semanticscholar.org By comparing experimental ECD spectra with those predicted by computational models, the absolute configuration of complex molecules can be unambiguously assigned. semanticscholar.org

The table below summarizes the analytical methods used for the stereochemical characterization of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate and related compounds.

| Analytical Method | Type of Information Provided | Relevance to Stereochemical Elucidation |

| ¹H NMR Spectroscopy | Connectivity, relative stereochemistry (diastereomeric ratio) | Coupling constants between vicinal protons help determine the syn or anti relationship of substituents. researchgate.net |

| ¹³C NMR Spectroscopy | Number and chemical environment of carbon atoms | Confirms the molecular backbone and the presence of functional groups. researchgate.net |

| Polarimetry | Optical activity ([α]) | Determines the enantiomeric purity and helps assign the absolute configuration based on the sign of rotation. orgsyn.org |

| Electronic Circular Dichroism (ECD) | Differential absorption of polarized light | Provides a unique spectral fingerprint for a specific enantiomer, allowing for unambiguous assignment of absolute configuration. semanticscholar.org |

| Thin-Layer Chromatography (TLC) | Reaction progress and purity | Allows for the separation of diastereomers and monitoring the disappearance of starting materials. orgsyn.org |

Reaction Mechanism Studies of Transformations Involving the Compound

This compound is a valuable intermediate that undergoes several key transformations, the mechanisms of which have been studied to understand stereochemical outcomes. Its structure, featuring a bromine atom and a hydroxyl group on adjacent carbons, allows for specific, stereocontrolled reactions.

This epoxide is a versatile intermediate for further reactions. For example, it can undergo nucleophilic ring-opening. The reaction of diethyl (2R,3R)-2,3-epoxysuccinate with an azide (B81097) source, such as sodium azide in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), results in the formation of diethyl (2S,3R)-2-azido-3-hydroxysuccinate. orgsyn.org This epoxide opening is also an SN2 process, where the azide nucleophile attacks one of the epoxide carbons, leading to an inversion of configuration at that center. The regioselectivity and stereospecificity of this ring-opening are crucial for synthesizing optically pure amino acids and other complex molecules. orgsyn.org It is noted that contamination of the epoxide with the starting bromohydrin can lead to the formation of a diastereomeric product through a direct SN2 displacement on the bromohydrin. orgsyn.org

The table below outlines key transformations and their underlying mechanisms.

| Starting Material | Reagent(s) | Product | Reaction Type / Mechanism |

| Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate orgsyn.org | Sodium ethoxide in ethanol (B145695) orgsyn.org | Diethyl (2R,3R)-2,3-epoxysuccinate orgsyn.org | Intramolecular SN2 Williamson ether synthesis |

| Diethyl (2R,3R)-2,3-epoxysuccinate orgsyn.org | Sodium azide, DMAP orgsyn.org | Diethyl (2S,3R)-2-azido-3-hydroxysuccinate orgsyn.org | Nucleophilic epoxide ring-opening (SN2) |

| Diethyl (2S,3S)-3-bromo-2-oxysuccinate rsc.org | Allyltributyltin, AIBN | Diethyl (2R,3R)-3-allyl-2-oxysuccinate rsc.org | Radical-mediated allylation |

Stereoselective Control and Chiral Induction Principles

The inherent chirality of this compound and its derivatives allows it to be used as a substrate to control the stereochemical outcome of subsequent reactions, a principle known as substrate-controlled stereoselection or chiral induction. The existing stereocenters (at C2 and C3) direct the approach of incoming reagents, leading to the preferential formation of one stereoisomer over others.

A key principle is 1,2-asymmetric induction , where a chiral center at C2 influences the stereochemical outcome of a reaction at the adjacent C3 position (or vice versa). This is evident in radical-mediated reactions. For instance, the allylation of diethyl (2S,3S)-3-bromo-2-trimethylsilyloxysuccinate with allyltributyltin proceeds via a radical intermediate. rsc.org The stereochemical outcome, yielding predominantly the (2R,3R) product, is directed by the stereocenter at C2. rsc.org The steric bulk of the substituent at C2 hinders the approach of the allyl group from one face of the radical intermediate, forcing it to add to the opposite face, thus inducing the formation of a new stereocenter with a specific configuration. The diastereoselectivity of this process can be significantly enhanced by the addition of a Lewis acid, such as Eu(fod)₃, which can chelate to the oxygen atoms of the ester and silyloxy groups, creating a more rigid conformation that further biases the direction of the incoming radical. rsc.org

The stereospecific transformations discussed in the previous section are also prime examples of stereoselective control. The conversion of the bromohydrin to an epoxide and the subsequent SN2 ring-opening are inherently stereospecific processes. orgsyn.org The stereochemistry of the starting material dictates the stereochemistry of the product with high fidelity. For example, starting with the (2S,3S)-bromohydrin leads to the (2R,3R)-epoxide, which upon ring-opening with azide yields the (2S,3R)-azido alcohol. orgsyn.org This predictable transfer of stereochemical information is a cornerstone of modern asymmetric synthesis, enabling the construction of complex molecules with multiple, well-defined stereocenters.

The table below highlights examples of stereoselective control using diethyl bromo-hydroxysuccinate derivatives.

| Reaction | Substrate | Key Reagent/Condition | Product (Major) | Stereochemical Principle |

| Epoxidation orgsyn.org | Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate | Base (e.g., NaOEt) | Diethyl (2R,3R)-2,3-epoxysuccinate | Substrate-controlled intramolecular SN2 reaction |

| Epoxide Opening orgsyn.org | Diethyl (2R,3R)-2,3-epoxysuccinate | Azide (N₃⁻) | Diethyl (2S,3R)-2-azido-3-hydroxysuccinate | Stereospecific SN2 ring-opening with inversion of configuration |

| Radical Allylation rsc.org | Diethyl (2S,3S)-3-bromo-2-trimethylsilyloxysuccinate | Allyltributyltin | Diethyl (2R,3R)-3-allyl-2-trimethylsilyloxysuccinate | 1,2-Asymmetric Induction; steric hindrance directs attack |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

There is a notable absence of specific DFT studies detailing the reaction pathways and transition states for reactions directly involving (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this molecule, DFT calculations could theoretically provide significant insights into:

Reaction Mechanisms: Elucidating the step-by-step process of reactions, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the hydroxyl group.

Transition State Geometries and Energies: Identifying the high-energy intermediates that govern the speed and outcome of a chemical reaction. This data is crucial for understanding and predicting reactivity.

Thermodynamic and Kinetic Parameters: Calculating changes in enthalpy, entropy, and Gibbs free energy to determine the feasibility and spontaneity of potential reactions.

Molecular Dynamics Simulations to Understand Conformation and Reactivity

Similarly, dedicated molecular dynamics (MD) simulation studies on this compound are not prominently featured in the scientific literature. MD simulations are a computational method for analyzing the physical movements of atoms and molecules. For the target compound, MD simulations could offer valuable information regarding:

Conformational Analysis: Identifying the most stable three-dimensional arrangements (conformers) of the molecule in different solvent environments. The conformation can significantly influence the molecule's reactivity.

Solvent Effects: Understanding how the surrounding solvent molecules interact with the solute and affect its conformational preferences and reaction dynamics.

Reactivity Insights: By simulating the approach of a reactant, MD can provide insights into the steric and electronic factors that favor certain reaction pathways.

Without specific MD simulation data, the understanding of the dynamic behavior and conformational landscape of this compound remains based on general chemical principles rather than specific computational models.

In Silico Prediction of Stereochemical Outcomes

The prediction of stereochemical outcomes of reactions involving this compound through in silico methods is a critical area where computational chemistry could provide immense value. Given the two stereocenters in the molecule, controlling the stereochemistry in subsequent reactions is paramount for its use in asymmetric synthesis. In silico methods could be employed to:

Predict Diastereoselectivity: In reactions that generate a new stereocenter, computational models can predict which diastereomer will be preferentially formed. This is often achieved by calculating the energies of the different transition states leading to each product.

Model Chiral Catalyst Interactions: If the molecule is used in a reaction with a chiral catalyst, computational methods can model the catalyst-substrate complex to understand the origin of enantioselectivity.

The lack of specific studies in this area means that chemists currently rely more on empirical observations and established models of asymmetric induction rather than on predictions tailored specifically to this compound through computational means.

Future Directions and Emerging Research Areas

Novel Synthetic Approaches Utilizing (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate

The strategic placement of the bromo and hydroxyl groups on a chiral backbone makes this compound a valuable precursor for a variety of stereoselective transformations. Researchers are increasingly exploiting its reactivity to forge new pathways to important chemical motifs.

A notable application of a closely related derivative, diethyl 3-bromo-2-hydroxysuccinate, is in the synthesis of building blocks for biologically active natural products. For instance, it serves as a key intermediate in the synthesis of a side chain for Annonine I, a compound recognized for its biological activities. rdd.edu.iqresearchgate.net The synthesis commences with the Fischer esterification of 2,3-dihydroxysuccinic acid, followed by a two-step reaction to yield diethyl 2-bromo-3-hydroxysuccinate. syrris.com This intermediate is then further elaborated to achieve the target molecular fragment. rdd.edu.iqresearchgate.net

Furthermore, the inherent chirality and functional group arrangement of tartaric acid derivatives, including this compound, make them ideal starting points for the synthesis of other complex chiral molecules. nih.gov The transformation of the hydroxyl and bromine functionalities allows for the introduction of diverse substituents with high stereocontrol, opening avenues for the creation of novel compounds with potential applications in various fields of chemistry. The conversion of the vicinal diol of diethyl tartrate to an epoxide, which is then opened, is a common strategy to access a range of functionalized chiral molecules. orgsyn.org

Expanded Applications in Materials Science and Medicinal Chemistry (excluding direct biological activity)

The unique structural features of this compound are not only beneficial for asymmetric synthesis but also position it as a valuable component in the development of advanced materials and as a scaffold in medicinal chemistry.

In the realm of materials science, the focus has been on leveraging the chirality and functionality of tartaric acid and its derivatives to create novel polymers. For example, chiral polyurethane elastomers have been synthesized using tartaric acid as a cross-linker. These materials exhibit unique properties influenced by the stereochemistry of the tartaric acid used. Similarly, biodegradable poly(ester-thioether)s have been prepared through the thiol-ene click polymerization of dialkene monomers derived from the chemoselective esterification of tartaric acids. nih.gov These studies highlight the potential of incorporating tartrate-derived units to impart specific characteristics, such as chirality and biodegradability, into polymeric materials. While direct applications of this compound in this area are still emerging, its bifunctional nature makes it a prime candidate for the synthesis of novel monomers for functional polymers.

In medicinal chemistry, the emphasis is on using such chiral building blocks to construct complex molecular scaffolds for drug discovery. Tartaric acid derivatives have been used to synthesize analogues of FR258900, a known inhibitor of glycogen (B147801) phosphorylase, which has potential applications in managing hyperglycemia. nih.gov The core tartaric acid structure provides the necessary stereochemical framework for the synthesized analogues to interact with the allosteric site of the enzyme. nih.gov The ability to readily access stereochemically defined intermediates like this compound is crucial for the synthesis of enantiomerically pure pharmaceutical compounds, as different enantiomers can have vastly different physiological effects.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The drive towards greener and more efficient chemical manufacturing has spurred interest in integrating modern synthetic techniques like flow chemistry and biocatalysis with the use of versatile building blocks such as this compound.

Flow chemistry offers numerous advantages for chemical synthesis, including enhanced safety, better reaction control, and easier scalability. syrris.comchiralquest.comvapourtec.com The application of continuous flow processes to asymmetric synthesis is a rapidly growing field. nih.gov While specific examples detailing the flow synthesis of this compound are not yet widely reported, the methodologies for continuous flow reactions involving gas-liquid transformations and multi-step sequences are well-established, paving the way for its future production and utilization in continuous manufacturing settings. nih.gov

From a sustainability perspective, the derivation of this compound from tartaric acid, a naturally occurring and readily available raw material, is highly advantageous. acs.org Furthermore, the development of green synthetic methods, such as biocatalysis, for the production of chiral halohydrins is an active area of research. nih.govresearchgate.net Enzymes like halohydrin dehalogenases are being explored for the stereoselective synthesis of these valuable intermediates. nih.govresearchgate.net The electrochemical synthesis of tartaric acid itself is also being investigated as a sustainable production route. acs.orgresearchgate.net These approaches align with the principles of green chemistry by utilizing renewable feedstocks and milder reaction conditions, thereby reducing the environmental impact of chemical synthesis. fau.eu

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R,3R)-diethyl 2-bromo-3-hydroxysuccinate, and how does bromination influence stereochemical integrity?

- Methodological Answer : The compound is synthesized via bromination of (2R,3R)-diethyl 2,3-dihydroxysuccinate. A GPII reaction protocol (General Procedure II) using brominating agents like (E)-(3-chloroprop-1-en-1-yl)benzene with silver(I) oxide as a catalyst is effective. Bromination at the 2-position requires careful control of reaction time (e.g., 24 hours) to minimize racemization. Post-reaction purification via automated column chromatography (hexane/EtOAc gradient) ensures stereochemical purity . The bromine substituent enhances electrophilicity, facilitating nucleophilic substitutions in downstream reactions.

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish between diastereomers of brominated succinate derivatives?

- Methodological Answer : and NMR are critical for confirming stereochemistry. For example, in this compound, the coupling constant () between H2 and H3 (typically 5–7 Hz) indicates a cis-diol configuration. Bromine’s electronegativity deshields adjacent protons, causing downfield shifts (δ 4.5–5.0 ppm for H2). Comparative analysis with non-brominated analogs (e.g., diethyl tartrate) validates structural assignments .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Storage in anhydrous environments (e.g., desiccators with silica gel) at −20°C in amber glass vials minimizes degradation. Periodic analysis via thin-layer chromatography (TLC) or HPLC monitors purity. Bromine’s lability necessitates inert atmospheres (argon/nitrogen) during handling .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing elimination pathways during bromination?

- Methodological Answer : Competing β-elimination (forming epoxides or alkenes) arises under harsh conditions. Lowering reaction temperature (0–5°C) and using mild brominating agents (e.g., N-bromosuccinimide in DMF) suppress side reactions. Kinetic studies via in situ IR spectroscopy track bromine incorporation rates, while density functional theory (DFT) calculations predict transition-state energetics to guide optimization .

Q. What analytical strategies resolve contradictions in mass spectrometry (MS) data for brominated succinate derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or electron impact (EI) modes confirms molecular formulas. For example, the molecular ion peak at m/z 295.01 [M+H] corresponds to CHBrO. Isotopic patterns (e.g., / ≈ 1:1) validate bromine presence. Discrepancies between theoretical and observed masses may indicate incomplete purification or decomposition, requiring reanalysis via preparative HPLC .

Q. How does the bromine substituent impact the compound’s utility in asymmetric catalysis or chiral resolution?

- Methodological Answer : The bromine atom introduces steric and electronic effects that enhance enantioselectivity in catalytic systems. For instance, in Sharpless epoxidation, brominated succinates act as chiral ligands, with the bromine group stabilizing transition states via halogen bonding. Comparative kinetic studies (e.g., enantiomeric excess measured by chiral HPLC) quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.